molecular formula C15H14INO2 B2724905 2-ethoxy-N-(4-iodophenyl)benzamide CAS No. 312588-69-5

2-ethoxy-N-(4-iodophenyl)benzamide

Cat. No. B2724905
CAS RN: 312588-69-5
M. Wt: 367.186
InChI Key: GLYSFJGWZNPKSM-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(4-iodophenyl)benzamide” is a chemical compound with the CAS Number: 312588-69-5 . It has a molecular weight of 367.19 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 367.19 . More specific physical and chemical properties are not found in the search results.

Scientific Research Applications

Imaging and Diagnostic Applications

Sigma Receptor Scintigraphy for Breast Cancer Detection

  • A study investigated the use of a novel iodobenzamide, which shares structural similarities with "2-ethoxy-N-(4-iodophenyl)benzamide," for imaging primary breast tumors in vivo. The compound showed preferential binding to sigma receptors overexpressed on breast cancer cells, indicating potential applications in cancer diagnostics and imaging (Caveliers et al., 2002).

Synthetic Chemistry and Material Science

Ethoxychlorination of Enamides

  • Research into the ethoxychlorination of enamides using iodine(III)-mediated reactions could offer insights into the synthesis and functionalization of complex organic compounds, including those related to "this compound" (Nocquet‐Thibault et al., 2014).

Antioxidant and Antimicrobial Properties

Structural and Antioxidant Analysis

  • A study on a related benzamide derivative explored its molecular structure and antioxidant properties through X-ray diffraction and DFT calculations, suggesting the potential for "this compound" in the development of new antioxidants (Demir et al., 2015).

Corrosion Inhibition

Corrosion Inhibition by Benzamide Derivatives

  • The corrosion inhibition properties of N-phenyl-benzamide derivatives on mild steel in acidic conditions were investigated, demonstrating the potential application of similar benzamide compounds in protecting metals against corrosion (Mishra et al., 2018).

Pharmacological Research

Antimicrobial and Enzyme Inhibition Activities

  • New benzamide derivatives were synthesized and tested for their antimicrobial properties and enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, highlighting the potential of benzamide compounds in pharmacological research (Abbasi et al., 2014).

properties

IUPAC Name

2-ethoxy-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSFJGWZNPKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970945
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5561-41-1
Record name 2-Ethoxy-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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